Diethyl 2,2'-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate)
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Overview
Description
Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) typically involves the reaction of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrrole rings. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol .
Chemical Reactions Analysis
Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole alcohol derivatives.
Scientific Research Applications
Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrrole derivatives, which are of interest in organic synthesis and material science.
Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with various molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Diethyl 2,2’-methylenebis(4,5-dimethyl-1H-pyrrole-3-carboxylate) can be compared with other similar compounds, such as:
Diethyl 5,5’-methylenebis(4-phenyl-1H-pyrrole-3-carboxylate): This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.
4,4’-Methylenebis(3,5-dimethyl-1H-pyrrole-2-carboxylic acid) diethyl ester: This compound has a different substitution pattern on the pyrrole rings, which can affect its reactivity and applications.
Diethyl 3,4-pyrroledicarboxylate:
Properties
CAS No. |
94383-16-1 |
---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-7-24-18(22)16-10(3)12(5)20-14(16)9-15-17(19(23)25-8-2)11(4)13(6)21-15/h20-21H,7-9H2,1-6H3 |
InChI Key |
ANCMIPMEFNFXRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C)CC2=C(C(=C(N2)C)C)C(=O)OCC |
Origin of Product |
United States |
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